molecular formula C16H22ClNO3 B5200293 (4-hydroxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl) benzoate;hydrochloride

(4-hydroxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl) benzoate;hydrochloride

Cat. No.: B5200293
M. Wt: 311.80 g/mol
InChI Key: MWNAUKAROBRBOW-UHFFFAOYSA-N
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Description

(4-hydroxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl) benzoate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique quinoline structure, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-hydroxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl) benzoate;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification with benzoic acid. The final step involves the formation of the hydrochloride salt by reacting the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-hydroxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl) benzoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which can have significant biological and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, (4-hydroxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl) benzoate;hydrochloride is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may possess anti-inflammatory, antimicrobial, or anticancer properties, depending on their specific structure and functional groups.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-hydroxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl) benzoate;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s quinoline structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to the compound , known for its wide range of biological activities.

    Hydroquinoline: A reduced form of quinoline with different chemical properties.

    Benzoate Derivatives: Compounds containing the benzoate group, often used in pharmaceuticals and industrial applications.

Uniqueness

(4-hydroxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl) benzoate;hydrochloride is unique due to its specific combination of the quinoline and benzoate structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

IUPAC Name

(4-hydroxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl) benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3.ClH/c18-15(12-6-2-1-3-7-12)20-16(19)10-11-17-14-9-5-4-8-13(14)16;/h1-3,6-7,13-14,17,19H,4-5,8-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNAUKAROBRBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(CCN2)(O)OC(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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